molecular formula C19H28O4 B1250279 Hericenol A

Hericenol A

Cat. No. B1250279
M. Wt: 320.4 g/mol
InChI Key: ZQWDVHGEBJGBTO-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hericenol A is a natural product found in Stereum with data available.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Antimicrobial Activity: Hericenol A, identified in submerged cultures of a Stereum species, has demonstrated weak antimicrobial properties (Omolo, Anke, & Sterner, 2002).

Neuroprotective Activities

  • Endoplasmic Reticulum Stress Suppression: Hericenol A, synthesized along with hericenes and other derivatives, shows neuroprotective activities against endoplasmic reticulum stress-dependent cell death (Kobayashi et al., 2018).

Chemical Synthesis and Modification

  • Synthesis and Derivatives: The total synthesis of hericenol A has been achieved, exploring the binding position of the fatty chain in its structure, which is crucial for its biological activities (Cordes et al., 2012).

Comprehensive Studies

  • Divergent Synthesis and Structural Analysis: Detailed synthesis and analysis of hericenol A, among other compounds, have been conducted to understand their biological activities and structural properties (Kobayashi et al., 2014).

properties

Product Name

Hericenol A

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-bis(hydroxymethyl)-3-methoxyphenol

InChI

InChI=1S/C19H28O4/c1-13(2)6-5-7-14(3)8-9-16-18(23-4)10-15(11-20)17(12-21)19(16)22/h6,8,10,20-22H,5,7,9,11-12H2,1-4H3/b14-8+

InChI Key

ZQWDVHGEBJGBTO-RIYZIHGNSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=C(C(=C1O)CO)CO)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=C(C(=C1O)CO)CO)OC)C)C

synonyms

hericenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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